molecular formula C15H23NO2 B8653265 Ethyl 1-(cyclohexylmethyl)-5-methyl-1H-pyrrole-2-carboxylate

Ethyl 1-(cyclohexylmethyl)-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B8653265
M. Wt: 249.35 g/mol
InChI Key: BVOVENDMJFCUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(cyclohexylmethyl)-5-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C15H23NO2 and its molecular weight is 249.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

ethyl 1-(cyclohexylmethyl)-5-methylpyrrole-2-carboxylate

InChI

InChI=1S/C15H23NO2/c1-3-18-15(17)14-10-9-12(2)16(14)11-13-7-5-4-6-8-13/h9-10,13H,3-8,11H2,1-2H3

InChI Key

BVOVENDMJFCUPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N1CC2CCCCC2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 5-methyl-1H-pyrrole-2-carboxylate (15.0 g, 98.0 mmol), (bromo-methyl)cyclohexane (17.6 g, 100 mmol) and K2CO3 (41.4 g, 300 mmol) in dry DMF (150 mL) was stirred at 50° C. overnight, then cooled to rt and filtered. To the filtrate was added NaH (12.0 g, 60%, 300 mmol) slowly. Then the mixture was stirred overnight at 50° C. The reaction mixture was quenched with water and extracted with EA twice. The combined organic phases were washed with water (3×) and brine (2×), dried over Na2SO4, filtered, concentrated and purified by CC (EA/PE=1/20) to give compound 1a (19.9 g, 82%) as a white solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Name
Quantity
41.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step Two
Yield
82%

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